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molecular formula C7H6BFO3 B8483352 6-Fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol

6-Fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol

Cat. No. B8483352
M. Wt: 167.93 g/mol
InChI Key: RHKMQUMREQGKRF-UHFFFAOYSA-N
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Patent
US08716478B2

Procedure details

A solution of 2-(4-bromo-2-fluoro-5-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)tetrahydro-2H-pyran (6.31 g, 16.2 mmol) in anhydrous THF (13.5 mL) was made before cooling the reaction mixture in a −78° C. bath. Reaction mixture was then treated, drop-wise, with n-BuLi (12.15 mL, 19.45 mmol) and allowed to stir for 1.0 hr before (i-PrO)3B (5.59 mL, 24.3 mmol) was added via syringe. After the addition of (i-PrO)3B, the reaction mixture was warmed to room temperature and allowed to stir for 2 hr before quenching the reaction with equal volume of concentrated NH4Cl(aq) and EtOAc (1:1, 30 mL). The layers were separated and the water phase was further extracted with equal volume of EtOAc before the organic layers were combined and dried over anhydrous Na2SO4 and filtered. The solvent was removed under reduced pressure. The residue was purified by silica gel column using Combiflash to give 6-fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol (2.01 g, 73.93%). 1H-NMR (400 MHz, DMSO-d6) δ (ppm) 4.85 (s, 2H), 6.95 (d, J=5.4 Hz, 1H), 7.36 (d, J=8.1 Hz, 1H), 8.98 (s, 1H), 10.22 (s, 1H).
Name
2-(4-bromo-2-fluoro-5-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)tetrahydro-2H-pyran
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
12.15 mL
Type
reactant
Reaction Step Two
Quantity
5.59 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
13.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:14]([CH2:15][O:16]C2CCCCO2)=[CH:13][C:5]([O:6]C2CCCCO2)=[C:4]([F:23])[CH:3]=1.[Li]CCCC.[B:29](OC(C)C)(OC(C)C)[O:30]C(C)C>C1COCC1>[F:23][C:4]1[C:5]([OH:6])=[CH:13][C:14]2[CH2:15][O:16][B:29]([OH:30])[C:2]=2[CH:3]=1

Inputs

Step One
Name
2-(4-bromo-2-fluoro-5-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)tetrahydro-2H-pyran
Quantity
6.31 g
Type
reactant
Smiles
BrC1=CC(=C(OC2OCCCC2)C=C1COC1OCCCC1)F
Step Two
Name
Quantity
12.15 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
5.59 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Five
Name
Quantity
13.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
was then treated
ADDITION
Type
ADDITION
Details
was added via syringe
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
before quenching
CUSTOM
Type
CUSTOM
Details
the reaction with equal volume of concentrated NH4Cl(aq) and EtOAc (1:1, 30 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the water phase was further extracted with equal volume of EtOAc before the organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C(=CC2=C(B(OC2)O)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 73.93%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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